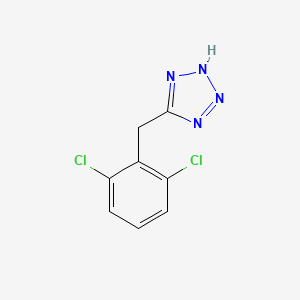

5-(2,6-Dichlorobenzyl)-1H-tetrazole

説明

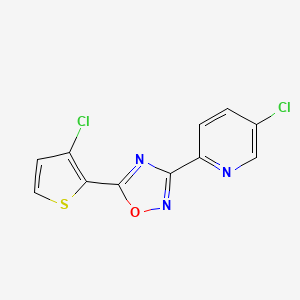

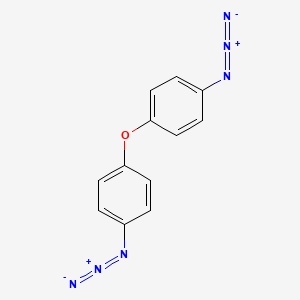

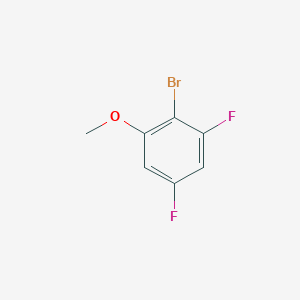

The compound “5-(2,6-Dichlorobenzyl)-1H-tetrazole” is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . The 2,6-dichlorobenzyl group suggests the presence of a benzene ring with two chlorine atoms attached at the 2nd and 6th positions, and a benzyl group attached to the tetrazole .

Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions. They can act as a bioisostere for the carboxylic acid functional group, and are often used in drug design . The 2,6-dichlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(2,6-Dichlorobenzyl)-1H-tetrazole” would depend on its exact structure. Tetrazoles are generally stable compounds, but can be explosive under certain conditions . The presence of the 2,6-dichlorobenzyl group could potentially increase the compound’s lipophilicity .科学的研究の応用

Photochemical Benzylic Bromination

This compound has been used in the synthesis of 2,6-dichlorobenzyl bromide , a commonly-occurring building block in medicinal chemistry . The synthesis is generally performed by radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals . This methodology has been demonstrated in the synthesis of 2,6-dichlorobenzyl bromide, notably in the Active Pharmaceutical Ingredients (APIs) vilanterol and isoconazole .

Antimicrobial Activity

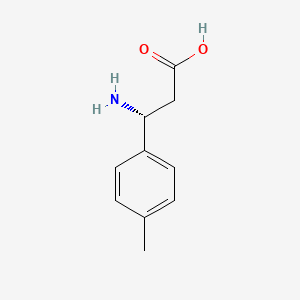

Some substituted benzylidenehydrazinylpyridinium derivatives bearing benzyl, ethylphenyl and propylphenyl groups on the pyridinium nitrogen were synthesized and screened for possible antibacterial and antifungal activities . The antimicrobial test results indicated that compounds containing a 3-phenylpropyl chain displayed the highest antimicrobial activity against Staphylococcus aureus .

Inhibition of Met Kinase

In a study, the compound was used as a template to study the role of C-3′ substituents for the inhibition of Met kinase . Met kinase is a protein that in humans is encoded by the MET gene. It has been recognized as a potential therapeutic target in cancer, and this study contributes to the understanding of how different substituents can affect its inhibition .

作用機序

Target of Action

A similar compound, 1-(5-carboxypentyl)-5-[(2,6-dichlorobenzyl)oxy]-1h-indole-2-carboxylic acid, targets the 3-oxoacyl-[acyl-carrier-protein] synthase 3 in escherichia coli .

Mode of Action

Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known for its antibacterial, antiviral, and local anesthetic properties

Biochemical Pathways

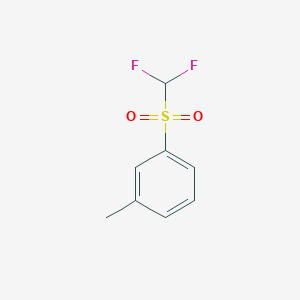

A structurally similar compound, pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones, has been shown to inhibit met kinase, affecting downstream signaling through gab-1, plc-γ, fak, akt, stat3, and erk .

Result of Action

The structurally similar compound pyrrole–5-(2,6-dichlorobenzyl)sulfonylindolin-2-ones has been shown to inhibit met kinase, leading to reduced phosphorylation of stat3 and erk .

将来の方向性

The study of tetrazole derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could potentially focus on exploring the biological activity of “5-(2,6-Dichlorobenzyl)-1H-tetrazole” and similar compounds, as well as developing safer and more efficient synthesis methods .

特性

IUPAC Name |

5-[(2,6-dichlorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMAQUNWOYUOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,6-Dichlorobenzyl)-1H-tetrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。